molecular formula C20H24FN3O4 B12383695 CXCR2 Probe 1

CXCR2 Probe 1

Cat. No.: B12383695
M. Wt: 389.4 g/mol
InChI Key: NJIKFICWKSPTLL-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is primarily used as a radiotracer for positron emission tomography (PET) imaging of neutrophils in inflammatory diseases . This compound is significant in the field of medical imaging and research due to its ability to selectively bind to CXCR2, allowing for precise imaging of inflammatory processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CXCR2 Probe 1 involves multiple steps, including the introduction of a fluorine-18 isotope. The synthetic route typically starts with the preparation of a precursor molecule, followed by the incorporation of the fluorine-18 isotope through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents and specific catalysts to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process involves automated synthesis modules that can handle the radioactive fluorine-18 isotope safely and efficiently. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions: CXCR2 Probe 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

CXCR2 Probe 1 has a wide range of scientific research applications, including:

Mechanism of Action

CXCR2 Probe 1 exerts its effects by selectively binding to the CXCR2 receptor, a G-protein-coupled receptor expressed on neutrophils and other cell types. Upon binding, the compound acts as a radiotracer, allowing for the visualization of CXCR2-expressing cells through PET imaging. The molecular targets and pathways involved include the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in neutrophil chemotaxis and activation .

Comparison with Similar Compounds

Uniqueness: CXCR2 Probe 1 is unique due to its incorporation of the fluorine-18 isotope, making it suitable for PET imaging. This radiolabeling allows for high-resolution imaging of inflammatory processes, which is not possible with non-radioactive analogs .

Properties

Molecular Formula

C20H24FN3O4

Molecular Weight

389.4 g/mol

IUPAC Name

3-[3-[(3R)-3-fluoropyrrolidine-1-carbonyl]-2-hydroxyanilino]-4-(pentan-3-ylamino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C20H24FN3O4/c1-3-12(4-2)22-15-16(19(27)18(15)26)23-14-7-5-6-13(17(14)25)20(28)24-9-8-11(21)10-24/h5-7,11-12,22-23,25H,3-4,8-10H2,1-2H3/t11-/m1/s1

InChI Key

NJIKFICWKSPTLL-LLVKDONJSA-N

Isomeric SMILES

CCC(CC)NC1=C(C(=O)C1=O)NC2=CC=CC(=C2O)C(=O)N3CC[C@H](C3)F

Canonical SMILES

CCC(CC)NC1=C(C(=O)C1=O)NC2=CC=CC(=C2O)C(=O)N3CCC(C3)F

Origin of Product

United States

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